molecular formula C17H17N3O B1422569 2-Oxo-6-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1258651-17-0

2-Oxo-6-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B1422569
CAS No.: 1258651-17-0
M. Wt: 279.34 g/mol
InChI Key: JNTXREYPFBXGRS-UHFFFAOYSA-N
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Description

The compound “2-Oxo-6-(2-phenylethyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile” is also known as Tipranavir . It is a protease inhibitor of HIV-1 used to treat HIV, which causes acquired immunodeficiency syndrome (AIDS) . It is not a cure for HIV or AIDS .


Synthesis Analysis

The synthesis of Tipranavir and the manner in which it may be used to treat HIV infection are described in U.S. Patent 5,852,195 . Another synthesis method involves aza-annulations of an active, versatile building block, 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular formula of Tipranavir is C31H33F3N2O5S . It has a molecular weight of 602.7 . The IUPAC name is N-[3-[(1R)-1-[(6R)-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-5,6-dihydro-2H-pyran-3-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of Tipranavir include a molecular weight of 602.7 g/mol . The compound is a pyridine-2-sulfonamide substituted at C-5 by a trifluoromethyl group and at the sulfonamide nitrogen by a dihydropyrone-containing m-tolyl substituent .

Scientific Research Applications

Synthesis and Derivatives

  • 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a compound structurally related to the requested chemical, has been utilized in the synthesis of pyrazolo[3,4-b]quinolines and benzo[b][1,8]-naphthyridines. These derivations are confirmed by single crystal X-ray crystallographic analysis (Elkholy, 2007).

Chemical Reactions and Properties

  • The compound has been involved in reactions with primary amines and dimethylformamide dimethyl acetal to produce 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles through a tandem addition–elimination–cyclization reaction (Wang, Wu, Wu, & Wang, 2014).
  • In a study on novel synthesis methods, this chemical was used for the preparation of 1,6-naphthyridin-2(1H)-ones and their derivatives (Singh & Lesher, 1990).

Potential Applications in Medicinal Chemistry

  • A series of derivatives, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, were synthesized for evaluation as serotonin 5-HT3 receptor antagonists, indicating potential applications in neurological or psychiatric disorders (Mahesh, Perumal, & Pandi, 2004).
  • Another study synthesized 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, a compound related to the requested chemical, highlighting its use as a non-hepatotoxic, antioxidant agent with potential in Alzheimer's Disease therapy (Balmori et al., 2017).

Applications in Material Science

  • Naphthyridine derivatives, including compounds similar to the requested chemical, have been investigated for their corrosion inhibition efficiencies on mild steel in hydrochloric acid. These studies suggest applications in material science and engineering (Singh et al., 2016).

Mechanism of Action

Tipranavir is a nonpeptidic protease inhibitor that targets the HIV protease . It is always used with the boosting agent ritonavir .

Properties

IUPAC Name

2-oxo-6-(2-phenylethyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-11-14-10-15-12-20(9-7-16(15)19-17(14)21)8-6-13-4-2-1-3-5-13/h1-5,10H,6-9,12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXREYPFBXGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134686
Record name 1,6-Naphthyridine-3-carbonitrile, 1,2,5,6,7,8-hexahydro-2-oxo-6-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-17-0
Record name 1,6-Naphthyridine-3-carbonitrile, 1,2,5,6,7,8-hexahydro-2-oxo-6-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carbonitrile, 1,2,5,6,7,8-hexahydro-2-oxo-6-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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